![molecular formula C20H18O4 B1247909 Bauhinoxepin A](/img/structure/B1247909.png)
Bauhinoxepin A
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Overview
Description
Bauhinoxepin A is an organic heterotetracyclic compound that is 3H-chromeno[6,5-b][1]benzoxepine substituted by geminal methyl groups at position 3, a single methyl group at position 5 and hydroxy groups at positions 6 and 11. It is isolated from the roots of Bauhinia saccocalyx and exhibits antimycobacterial activity. It has a role as a metabolite and an antimycobacterial drug. It is a polyphenol, a cyclic ether and an organic heterotetracyclic compound.
Scientific Research Applications
Antimycobacterial Properties
Bauhinoxepin A, identified in the roots of Bauhinia saccocalyx, demonstrates significant antimycobacterial activities. Studies have shown that bauhinoxepins A and B exhibit minimum-inhibitory concentrations (MIC) of 6.25 and 12.5 µg/ml respectively against mycobacterial strains. These compounds, however, were found inactive against the malarial parasite and various human cell lines at a concentration of 20 µg/ml (Kittakoop et al., 2004).
Synthesis and Biological Activities
The total synthesis of related compound Bauhinoxepin J, which is known for its antimycobacterial, antimalarial, and tumor growth inhibitory activities, has been achieved. This synthesis involves coupling reactions of aromatic moieties and construction of a seven-membered dihydrooxepin ring, highlighting the potential of bauhinoxepin derivatives in medicinal chemistry (Narita et al., 2011).
Chemical and Synthesis Studies
Efforts to construct the dibenzo[b,f]oxepin ring system, a key component in bauhinoxepin derivatives, have been described. Techniques like DDQ-promoted oxidative dearomatization-cyclization have been used to synthesize these complex structures, which are important for the development of pharmacologically active compounds (Yoshida et al., 2010).
Potential Anticancer Properties
Compounds like bauhiniastatins, isolated from the same family as bauhinoxepin, have shown significant growth inhibition against human cancer cell lines, suggesting that bauhinoxepin derivatives may have potential applications in cancer treatment (Pettit et al., 2006).
properties
Product Name |
Bauhinoxepin A |
---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
15,15,18-trimethyl-2,16-dioxatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12(17),13,18-octaene-7,19-diol |
InChI |
InChI=1S/C20H18O4/c1-11-17(22)19-12(13-9-10-20(2,3)24-18(11)13)7-8-14-15(21)5-4-6-16(14)23-19/h4-10,21-22H,1-3H3 |
InChI Key |
BQFBLGBPUARBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC3=C(C=CC=C3O2)O)C4=C1OC(C=C4)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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